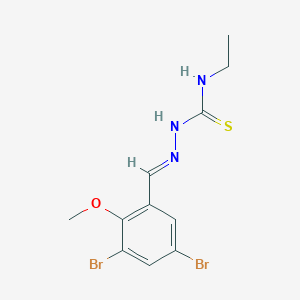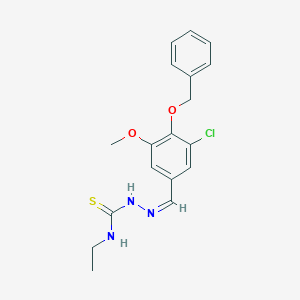
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and solvents used.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and analytical reagents.
Mecanismo De Acción
The mechanism of action of 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand in drug design .
Comparación Con Compuestos Similares
Similar Compounds
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: This compound shares a similar pyrazole and carbamothioyl structure but differs in the aromatic ring attached to the carbamothioyl group.
Uniqueness
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its combination of a pyrazole ring with a thiophene ring and a carbamothioyl group
Propiedades
Fórmula molecular |
C17H16N4OS2 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c1-11-15(12(2)21(20-11)13-7-4-3-5-8-13)18-17(23)19-16(22)14-9-6-10-24-14/h3-10H,1-2H3,(H2,18,19,22,23) |
Clave InChI |
IPYURNCXPLBFQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=S)NC(=O)C3=CC=CS3 |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=S)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-methyl-2-{3-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B328279.png)

![2-(4-{2-[(ethylamino)carbothioyl]carbohydrazonoyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B328285.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-ethylthiosemicarbazone](/img/structure/B328286.png)
![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B328287.png)


![5-(5-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}furan-2-yl)benzene-1,3-dicarboxylic acid](/img/structure/B328291.png)
![(2E)-2-[2-(2,4-dinitrophenoxy)benzylidene]-N-ethylhydrazinecarbothioamide](/img/structure/B328292.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B328293.png)

![(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide](/img/structure/B328295.png)


